(R)-Tetrahydro-2-furancarbothioic acid
Overview
Description
®-Tetrahydro-2-furancarbothioic acid is an organic compound characterized by a tetrahydrofuran ring attached to a carbothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-2-furancarbothioic acid typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes in the presence of a base.
Introduction of Carbothioic Acid Group: The carbothioic acid group can be introduced via the reaction of the tetrahydrofuran ring with thiocarboxylic acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production of ®-Tetrahydro-2-furancarbothioic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: ®-Tetrahydro-2-furancarbothioic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the carbothioic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarboxylic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Tetrahydro-2-furancarbothioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2-furancarbothioic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Tetrahydro-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioic acid group.
Tetrahydro-2-furanmethanol: Contains a hydroxyl group instead of a carbothioic acid group.
Thiophene-2-carboxylic acid: Similar sulfur-containing compound but with a thiophene ring instead of a tetrahydrofuran ring.
Uniqueness: ®-Tetrahydro-2-furancarbothioic acid is unique due to the presence of both a tetrahydrofuran ring and a carbothioic acid group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-oxolane-2-carbothioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYXBQTPJTYOB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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